molecular formula C14H9NO3 B2577891 3-(4-Cyanophenoxy)benzoic acid CAS No. 313549-93-8

3-(4-Cyanophenoxy)benzoic acid

Cat. No.: B2577891
CAS No.: 313549-93-8
M. Wt: 239.23
InChI Key: AZKSUIJUHZJOKF-UHFFFAOYSA-N
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Description

3-(4-Cyanophenoxy)benzoic acid: is an organic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a cyanophenoxy group at the third position. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

The primary target of 3-(4-Cyanophenoxy)benzoic acid is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .

Mode of Action

This compound interacts with its target, the PDE4 enzyme, by inhibiting its activity . This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP) . Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins .

Biochemical Pathways

The action of this compound affects the cAMP-PDE4 pathway . By inhibiting PDE4, the compound increases cAMP levels, which in turn inhibits the NF-kB pathway . This results in the suppression of pro-inflammatory mediators, impacting the inflammatory response .

Pharmacokinetics

The compound’s molecular weight of 23923 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation . By inhibiting PDE4 and increasing cAMP levels, the compound suppresses the release of pro-inflammatory mediators . This can lead to a decrease in inflammation and symptoms associated with inflammatory conditions .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenoxy)benzoic acid typically involves the reaction of 4-cyanophenol with 3-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Cyanophenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Cyanophenoxy)benzoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    4-Cyanophenol: Shares the cyanophenoxy group but lacks the benzoic acid moiety.

    3-Bromobenzoic acid: Contains the benzoic acid moiety but lacks the cyanophenoxy group.

    4-Cyanobenzoic acid: Contains both the cyanophenyl and benzoic acid moieties but in different positions.

Uniqueness: 3-(4-Cyanophenoxy)benzoic acid is unique due to the specific positioning of the cyanophenoxy group on the benzoic acid framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(4-cyanophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKSUIJUHZJOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965574
Record name 3-(4-Cyanophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5128-55-2
Record name 3-(4-Cyanophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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